Heptyl beta-D-glucopyranoside

概要

説明

ヘプチルグルコシド: は、糖とヒマシ油(ヒマシ油)から得られる天然の非イオン性界面活性剤です。それは強力な可溶化剤であり、水性製剤に親油性成分を混合することを可能にします。 この植物由来の化合物は、皮膚の透過性を向上させ、有効成分の吸収率を高めます .

準備方法

合成経路と反応条件: ヘプチルグルコシドは、グルコースとヘプチルアルコールの反応によって合成されます。この反応は通常、塩酸などの酸触媒を使用して、グルコースとヘプチルアルコール間のグリコシド結合の形成を促進します。 反応は、高収率と純度を確保するために、制御された温度と圧力条件下で行われます .

工業的製造方法: 工業的には、ヘプチルグルコシドは同様の合成経路を用いて、より大規模に製造されます。このプロセスでは、大型反応器を使用し、反応条件を継続的に監視して、製品品質の一貫性を確保します。 最終製品は、蒸留や結晶化などのさまざまな技術を使用して精製され、不純物が除去されます .

化学反応の分析

反応の種類: ヘプチルグルコシドは、加水分解、酸化、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

加水分解: ヘプチルグルコシドは、水と酸または塩基触媒の存在下で加水分解され、グルコースとヘプチルアルコールを生成します。

酸化: 過マンガン酸カリウムなどの強力な酸化剤の存在下で、酸化反応を起こし、対応するカルボン酸を生成します。

置換: ヘプチルグルコシドは、特定の条件下で、グルコースのヒドロキシル基が他の官能基に置き換わる置換反応に参加することができます.

主な製品:

加水分解: グルコースとヘプチルアルコール。

酸化: 対応するカルボン酸。

科学的研究の応用

Chemical Properties and Structure

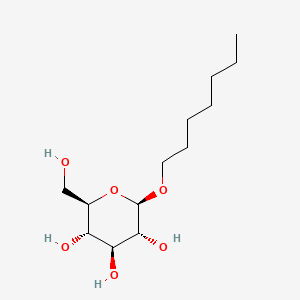

Heptyl beta-D-glucopyranoside has a molecular formula of C13H26O6 and a molecular weight of 278.34 g/mol. It consists of a heptyl group (a seven-carbon aliphatic chain) attached to a glucose molecule, which contributes to its surfactant properties. The compound is characterized by its optical activity, with an observed value of [α]20/D −33±2° in a 5% aqueous solution.

Synthesis and Catalysis

This compound is utilized in the synthesis of various alkyl glycosides through enzymatic methods. For instance, it has been shown to enhance the efficiency of glycosylation reactions using disaccharide phosphorylases. Studies have confirmed the successful synthesis of this compound via nuclear magnetic resonance spectroscopy and mass spectrometry, highlighting its potential in organic synthesis (Winter et al., 2015) .

Crystallography and Thermotropic Properties

Research has explored the crystallography and thermotropic properties of this compound. These studies focus on crystal formation and stability, contributing valuable insights into carbohydrate chemistry (Adasch et al., 1998) . This knowledge is essential for understanding the behavior of sugar-based surfactants under various conditions.

Biological Studies

In biological contexts, this compound serves as a competitive inhibitor for the Na+-dependent D-glucose cotransporter in the small intestine. This application aids in elucidating the interactions between detergents and glucose transport mechanisms, which are critical for nutrient absorption (Vincenzini et al., 1987) . Furthermore, it has been investigated for its effects on amino acid uptake, showcasing its relevance in nutritional biochemistry.

Glycolipids and Vesicle Stability

This compound has been studied for its role in stabilizing vesicles formed by fatty acids such as decanoic acid. Research indicates that glycolipids can significantly affect the stability and electrophoretic mobility of these vesicles, which is crucial for understanding biological membrane dynamics (Ahmad et al., 2014) .

Pharmacological Applications

This compound enhances the bioavailability of poorly soluble drugs, making it a valuable additive in pharmaceutical formulations. Its surfactant properties improve drug solubility and absorption in biological systems .

Case Study: Cytotoxicity Evaluation

A study on triazole-containing alkyl beta-D-glucopyranosides demonstrated that increasing the hydrophobic tail length correlates with increased cytotoxicity in Jurkat cells. The IC50 values decreased from 1198 μM to 24 μM as the hydrophobic tail length increased from eight to sixteen carbons. This finding indicates that this compound and similar compounds can influence cell viability through mechanisms such as mitochondrial depolarization (PMC4333309) .

Summary Table of Applications

作用機序

ヘプチルグルコシドは、油と水などの異なる相間の表面張力を低下させることにより、界面活性剤として機能します。これは、水性製剤における疎水性化合物の溶解性を高めます。 この化合物は、皮膚の脂質二重層を破壊することにより、皮膚の透過性を向上させ、有効成分の吸収を改善します .

類似化合物との比較

類似化合物:

- デシルグルコシド

- カプリリルグルコシド

- ラウリルグルコシド

比較: ヘプチルグルコシドは、親水性と疎水性のバランスがとれており、効果的な可溶化剤と界面活性剤となっています。 デシルグルコシドやラウリルグルコシドと比較して、ヘプチルグルコシドはアルキル鎖が短く、これが非発泡性につながり、発泡が望ましくない製剤に適しています .

生物活性

Heptyl beta-D-glucopyranoside (HBG) is a member of the alkyl glycoside family, which are non-ionic surfactants known for their biocompatibility and biodegradability. This compound, characterized by a heptyl chain linked to a beta-D-glucopyranoside moiety, exhibits various biological activities that make it of interest in pharmaceutical and cosmetic applications. This article reviews the biological activity of HBG, focusing on its cytotoxicity, enzymatic properties, and potential therapeutic uses.

- Molecular Formula : C₁₃H₂₆O₆

- Molecular Weight : 278.345 g/mol

- CAS Number : 78617-12-6

- Synonyms : Heptyl glucoside, n-Heptyl beta-D-glucoside

Research indicates that this compound exhibits cytotoxic effects that vary with the length of the alkyl chain. A study on similar alkyl β-D-glucopyranosides demonstrated that increasing the hydrophobic tail length correlates with increased cytotoxicity. For instance, compounds with longer chains showed lower IC50 values, indicating higher toxicity in Jurkat cells (a human T-cell leukemia cell line) due to mechanisms involving mitochondrial depolarization and caspase activation .

Table 1: IC50 Values of Alkyl β-D-glucopyranosides

| Compound | Hydrophobic Tail | IC50 Value (μM) |

|---|---|---|

| C8G | C8H17 | 1198 |

| C10G | C10H21 | 171 |

| C12G | C12H25 | 89 |

| C14G | C14H29 | 53 |

| C16G | C16H33 | 24 |

This table illustrates the trend where longer alkyl chains lead to increased cytotoxicity, highlighting the importance of hydrophobic interactions in cellular uptake and toxicity .

Enzymatic Activity

This compound can be synthesized through enzymatic processes such as transglycosylation using β-galactosidases. These enzymes facilitate the conversion of d-lactose into various alkyl glycosides, including heptyl derivatives. The catalytic efficiency of different enzyme sources has been explored, revealing significant variances in yield based on the source of β-galactosidase used .

Table 2: Enzymatic Preparation Yields

| Enzyme Source | Reaction Time (h) | Yield (%) |

|---|---|---|

| Almond Meal | 1 | 11.4 |

| Apricot Meal | 3 | 10.2 |

| Fungal Lactase | 6.5 | 5.9 |

The optimization of reaction conditions can significantly enhance product yields, showcasing the potential for industrial applications in producing HBG .

Therapeutic Potential

Emerging studies suggest that HBG has potential therapeutic applications due to its ability to modulate biological pathways. For instance, it has been shown to inhibit specific enzymes involved in metabolic processes, with an inhibition constant reported at approximately 7.8 µM . This inhibition may have implications for drug design, particularly in targeting metabolic disorders.

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-heptoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O6/c1-2-3-4-5-6-7-18-13-12(17)11(16)10(15)9(8-14)19-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDYWHLDTIVRJT-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78617-12-6 | |

| Record name | Heptyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078617126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl glucoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEPTYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU2OC48XBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the formation of micelles by Heptyl-beta-D-glucopyranoside influence its thermodiffusion behavior in water?

A1: Research indicates a significant change in the thermodiffusion coefficient of Heptyl-beta-D-glucopyranoside in water near its critical micelle concentration (cmc) []. This suggests that the formation of micelles significantly impacts the compound's response to temperature gradients. The study observed this behavior both in the presence and absence of a light-absorbing dye, although the effect was more pronounced with the dye. Further investigation revealed that structural modifications, such as changing the alkyl chain length (comparing Heptyl-beta-D-glucopyranoside to Octyl-beta-D-glucopyranoside) also impacted the thermodiffusion behavior near the cmc [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。